3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110411-18-2 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3 |
InChI Key |
YLBCNQXOLMLODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 7 Oxabicyclo 4.1.0 Heptene Scaffold and 3 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene Derivatives
Construction of the Epoxide Ring System within Bicyclic Architectures
The formation of the epoxide ring is a critical step in the synthesis of 7-oxabicyclo[4.1.0]heptene and its derivatives. Several classical and modern techniques are employed to achieve this transformation efficiently.
Prilezhaev Reaction and Peroxyacid-Mediated Epoxidation in Cyclic Systems
The Prilezhaev reaction, which involves the epoxidation of an alkene using a peroxyacid, is a widely utilized method for synthesizing epoxides. organic-chemistry.org In the context of cyclic systems like cyclohexene (B86901) derivatives, reagents such as meta-chloroperoxybenzoic acid (mCPBA) are commonly employed. libretexts.orgyoutube.com The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly Mechanism," where the peroxyacid delivers an electrophilic oxygen atom to the double bond. organic-chemistry.org This method is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. youtube.comlibretexts.org For instance, the epoxidation of a cis-alkene will yield a cis-epoxide. libretexts.org The reaction rate can be influenced by the nucleophilicity of the alkene; more electron-rich double bonds react faster. libretexts.org
| Alkene | Peroxyacid | Product | Key Features |
| Cyclohexene | mCPBA | 7-Oxabicyclo[4.1.0]heptane (Cyclohexene oxide) | Stereospecific, concerted mechanism. youtube.comlibretexts.org |
| Substituted Cyclohexenes | Peracetic acid | Substituted 7-Oxabicyclo[4.1.0]heptanes | The reaction is a syn addition. libretexts.org |
Epoxide Formation from Halohydrins via Intramolecular Cyclization
An alternative to peroxyacid epoxidation is the intramolecular cyclization of halohydrins. This two-step process begins with the formation of a halohydrin from an alkene, typically by reacting it with a halogen (e.g., Br₂) in the presence of water. libretexts.org The resulting halohydrin is then treated with a base, which deprotonates the hydroxyl group to form an alkoxide. youtube.comchegg.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an intramolecular SN2 reaction, leading to the formation of the epoxide ring and elimination of a halide ion. youtube.comyoutube.comyoutube.com This intramolecular Williamson ether synthesis is an effective method for creating the strained three-membered ether ring within the bicyclic system. youtube.com
| Starting Material | Reagents | Intermediate | Product |
| Cyclohexene | 1. Br₂, H₂O | 2-Bromocyclohexanol | 7-Oxabicyclo[4.1.0]heptane |
| 2. NaOH |
Catalytic Epoxidation Approaches for Cyclohexene Derivatives and Related Structures
Modern synthetic chemistry often favors catalytic methods due to their efficiency and sustainability. For the epoxidation of cyclohexene derivatives, various catalytic systems have been developed. These often utilize a green oxidant like hydrogen peroxide (H₂O₂) in combination with a metal catalyst. For example, vanadium-based metal-organic frameworks (MOFs) have been shown to catalyze the epoxidation of cyclohexene. rsc.org Other systems employ catalysts like manganese sulfate (B86663) or methyltrioxorhenium (MTO) with H₂O₂. organic-chemistry.org Heterogeneous catalysts are particularly advantageous in industrial settings as they allow for easier product separation and catalyst recycling. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired epoxide. researchgate.net
| Catalyst System | Oxidant | Substrate | Key Advantages |
| Vanadium-based MOFs | H₂O₂ | Cyclohexene | Heterogeneous, potential for recyclability. rsc.orgosti.gov |
| Manganese sulfate/bicarbonate | H₂O₂ | Lipophilic alkenes | Mild, room temperature conditions. organic-chemistry.org |
| Methyltrioxorhenium (MTO) | H₂O₂ | Alkenes | High efficiency and yields. organic-chemistry.org |
| Tris(cetylpyridinium)12-tungstophosphate | Urea-hydrogen peroxide | Cyclohexene | High conversion and selectivity. researchgate.net |
Metal-Catalyzed Cycloisomerization and Cyclorearrangement Approaches for the Bicyclo[4.1.0]heptene Framework
Beyond direct epoxidation, the bicyclo[4.1.0]heptene framework can be constructed through elegant metal-catalyzed rearrangements of acyclic precursors. These methods offer alternative pathways to access complex bicyclic structures.
Palladium-Catalyzed Cycloisomerization of 1,6-Enynes to 3-Oxabicyclo[4.1.0]heptene Derivatives
Palladium catalysts have been effectively used to promote the cycloisomerization of 1,6-enynes. nih.govresearchgate.netrsc.org In this process, both nitrogen- and oxygen-tethered 1,6-enynes can be transformed into their corresponding 3-aza- and 3-oxabicyclo[4.1.0]heptenes. nih.govresearchgate.net The reaction typically proceeds in good yields using catalysts such as [PdCl₂(CH₃CN)₂]/P(OPh)₃. nih.gov Computational studies suggest that a Pd(II) species acts as the active catalyst, facilitating a 6-endo-dig cyclization to form the bicyclic product. nih.gov This methodology provides a powerful tool for constructing the core bicyclo[4.1.0]heptene skeleton with an embedded heteroatom.
Platinum-Catalyzed Cyclorearrangement of Allyl Propynyl (B12738560) Ethers to Oxabicyclo[4.1.0]heptenes
Platinum tetrachloride (PtCl₄) has been shown to be an effective catalyst for the cyclorearrangement of allyl propynyl ethers to yield 3-oxabicyclo[4.1.0]hept-4-enes. acs.orgacs.org This transformation occurs under mild conditions, often at room temperature in benzene. acs.org The proposed mechanism is thought to involve platinum-allene intermediates. acs.org This reaction provides a direct, one-pot synthesis of the oxabicyclo[4.1.0]heptene core from readily available starting materials. acs.orgcapes.gov.br The structure of the resulting products, including the relative stereochemistry of substituents, has been confirmed by methods such as X-ray diffraction analysis. acs.org
| Reactant Type | Catalyst | Product Type | Reference |
| O-tethered 1,6-enynes | [PdCl₂(CH₃CN)₂]/P(OPh)₃ | 3-Oxabicyclo[4.1.0]heptenes | nih.govresearchgate.net |
| Allyl propynyl ethers | PtCl₄ | 3-Oxabicyclo[4.1.0]heptenes | acs.orgacs.org |
Gold-Catalyzed Cycloisomerization Strategies for Small Ring Systems and Oxabicyclic Products
Gold catalysis has become a powerful tool for the cycloisomerization of 1,n-enynes, providing efficient access to a variety of carbo- and heterocyclic products under mild conditions. researchgate.net Cationic gold(I) complexes, in particular, have demonstrated high efficacy in activating the alkyne moiety of 1,6-enynes, initiating a cascade that leads to the formation of the bicyclo[4.1.0]heptene core. rsc.org This methodology is applicable to substrates with heteroatom tethers, allowing for the synthesis of oxabicyclic products like 7-oxabicyclo[4.1.0]heptene derivatives. researchgate.netnih.gov
The reaction typically involves treating a 1,6-enyne substrate with a catalytic amount of a gold(I) source, such as (Ph₃PAu)₃O]BF₄ or a combination of a gold(I) chloride precatalyst and a silver salt co-catalyst (e.g., AgOTf or AgNTf₂) to generate the active cationic gold species. nih.govnih.gov The choice of ligand on the gold catalyst can be crucial for reactivity and selectivity. For instance, bulky phosphine (B1218219) ligands like JohnPhos are often employed. acs.org These reactions are generally conducted in common organic solvents like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from room temperature to 60 °C. nih.govacs.org The versatility of this approach allows for the use of variously substituted enynes, which in turn produces a diverse range of functionalized bicyclic products. researchgate.net
| Catalyst System | Substrate Type | Product | Solvent | Temperature |
|---|---|---|---|---|
| [JohnPhosAu(NCMe)]SbF₆ | N-sulfonamide tethered 1,6-enyne | Bicyclo[4.1.0]heptene derivative | CH₂Cl₂ | 23 °C |
| (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂ | Oxygen-tethered 1,6-enyne | Oxabicyclo[4.1.0]heptene derivative | Toluene | 0 °C - 60 °C |
| [(Ph₃PAu)₃O]BF₄ | 1,5-Allenyne | Cross-conjugated triene | CHCl₃ | 60 °C |
Mechanistic Investigations of Catalytic Pathways in Ring Formation, Including Metal-Carbenoid Intermediates
The mechanism of gold-catalyzed enyne cycloisomerization has been the subject of extensive investigation, with significant evidence pointing to the involvement of metal-carbenoid intermediates. The generally accepted pathway begins with the coordination of the π-acidic gold(I) catalyst to the alkyne moiety of the 1,6-enyne. rsc.org This activation facilitates an intramolecular nucleophilic attack by the alkene, typically in a 6-endo-dig fashion, to form a cyclopropyl (B3062369) gold(I) carbene-like intermediate. rsc.orgpku.edu.cn This highly reactive species is central to the reaction and can undergo several subsequent transformations.
One common pathway for this gold-carbene intermediate is a 1,2-hydride shift to yield the final bicyclo[4.1.0]heptene product. rsc.org However, the precise reaction course can be influenced by the substrate's structure. For instance, in the cycloisomerization of certain dienediynes, the initial cyclopropanation is followed by a Cope rearrangement to form a seven-membered ring allene (B1206475) intermediate. pku.edu.cnacs.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating these pathways, showing how factors like the tether connecting the enyne (e.g., oxygen vs. malonate) can alter the favored mechanistic route. pku.edu.cn
In some systems, such as the cycloisomerization of bromoallenyl ketones, a gold carbenoid intermediate is proposed to form after the initial coordination of a π-philic Au(I) catalyst to the allene. nih.gov The fate of this intermediate and the final product regioselectivity can be controlled by the ligands and counterions associated with the gold catalyst. nih.gov The electronic nature of these key intermediates—whether they are better described as gold-carbenes or vinyl-gold cations—remains an active area of research. researchgate.net
Stereocontrolled Synthesis of Oxabicyclo[4.1.0]heptene Derivatives
Achieving stereocontrol in the synthesis of the 7-oxabicyclo[4.1.0]heptene scaffold is critical for its application in building complex molecules. One of the most fundamental approaches involves the stereospecific epoxidation of a corresponding cyclohexene derivative. The stereochemistry of the starting olefin directly dictates the relative stereochemistry of the resulting epoxide ring in the bicyclic product.
In the context of catalytic methods, asymmetric gold-catalyzed cycloisomerization of 1,6-enynes represents a sophisticated strategy for achieving high levels of enantioselectivity. nih.gov This is accomplished by employing chiral phosphine ligands on the gold(I) catalyst. For example, the use of the chiral atropisomeric ligand (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP in combination with a gold(I) precursor and a silver salt has been shown to produce enantiomerically enriched oxabicyclo[4.1.0]heptenes with excellent enantiomeric excesses (ee), in some cases up to 99%. nih.gov
The success of these asymmetric transformations is highly dependent on the substrate structure. Studies have shown that oxygen-tethered 1,6-enynes often yield products with higher enantioselectivity compared to their nitrogen-tethered counterparts. nih.gov The reaction conditions, including temperature and the choice of the silver salt used as a halide scavenger, can also be optimized to maximize both chemical yield and stereochemical purity. nih.gov This catalytic approach enables the synthesis of challenging structures, such as those containing pentasubstituted cyclopropane (B1198618) rings, with a high degree of stereocontrol. beilstein-journals.org
| Product | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 6-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene | (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgNTf₂ | Toluene, 0 °C | 36% | 99% |
Strategies for Introducing the Methyl and Olefinic Moieties into the Bicyclic Scaffold
The specific substitution pattern of the final 7-oxabicyclo[4.1.0]heptene product, including the placement of methyl groups and the position of the double bond, is directly determined by the structure of the acyclic 1,6-enyne precursor. Therefore, strategies for synthesizing derivatives like 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene rely on the rational design and synthesis of an appropriately substituted starting material.
To introduce a methyl group at the C3 position and ensure the olefin is located between C3 and C4, the starting 1,6-enyne must contain the necessary substituents at the correct positions. Specifically, the synthesis would require a 1,6-enyne with a methyl group attached to the alkyne terminus that ultimately becomes the C3 position of the product. The olefinic moiety of the enyne precursor would correspond to the C4-C5 bond in the starting material.
While a specific documented synthesis for this compound via this method is not detailed, the principle is well-established in the literature for related structures. For example, the successful synthesis of 6-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene demonstrates that substituents on the starting enyne are incorporated into the final bicyclic product. nih.govbeilstein-journals.org In that case, a methyl group at the internal position of the alkene in the starting material becomes the C1-methyl group in the product. This underscores the key strategy: the desired functionality and substitution pattern of the target molecule must be pre-installed in the acyclic enyne before the gold-catalyzed cycloisomerization event.
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene
Reactivity of the Epoxide Moiety
The defining feature of the 7-oxabicyclo[4.1.0]heptane skeleton is the three-membered epoxide (or oxirane) ring fused to a six-membered carbocycle. The inherent strain within this epoxide ring is the primary determinant of its chemical behavior, making it a reactive and valuable intermediate in organic synthesis.
Ring-Opening Reactions Driven by Ring Strain
The significant reactivity of the epoxide ring in 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is a direct consequence of substantial ring strain. This strain arises from two main factors:
Angle Strain : The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. Within the three-membered epoxide ring, the internal bond angles are compressed to approximately 60°, resulting in significant angle strain.
Torsional Strain : The bonds within the epoxide ring experience torsional strain due to the eclipsing of substituent groups on adjacent carbon atoms.
The release of this stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the ring. For the parent compound, 7-oxabicyclo[4.1.0]heptane, the enthalpy of polymerization has been measured at -96.7 ± 1.5 kJ·mol⁻¹, which highlights the considerable energy released upon cleavage of the epoxide C-O bond. This inherent instability makes the epoxide susceptible to ring-opening under a variety of reaction conditions, particularly with nucleophilic reagents. uminho.pt
Mechanistic Studies of Nucleophilic Attack on the Epoxide
The epoxide moiety is highly susceptible to attack by a diverse range of nucleophiles, including amines, alcohols, Grignard reagents, and hydrides. libretexts.orglibretexts.org The mechanism of this ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is conducted in an acidic or basic medium.
Under basic or nucleophilic conditions , the reaction proceeds via a standard SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of an asymmetrically substituted epoxide, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org
Under acid-catalyzed conditions , the mechanism is more complex. The reaction begins with the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. This is followed by the nucleophilic attack. Unlike in basic conditions, the nucleophile preferentially attacks the more substituted carbon atom. This is because, in the transition state, the C-O bond is partially broken, and a partial positive charge develops on the carbon atoms. The more substituted carbon can better stabilize this developing positive charge. libretexts.org Although it has some SN1 character, the nucleophile still attacks from the backside, similar to an SN2 reaction. libretexts.org
The regioselectivity of these reactions is summarized in the table below, using the related compound 1-methyl-7-oxabicyclo[4.1.0]heptane as an example.
| Condition | Initial Step | Site of Nucleophilic Attack | Mechanism Type | Rationale |
| Basic/Nucleophilic | Direct attack by nucleophile | Less substituted carbon | SN2 | Steric hindrance is minimized. libretexts.orglibretexts.org |
| Acid-Catalyzed | Protonation of epoxide oxygen | More substituted carbon | SN2-like (with SN1 character) | Attack occurs at the carbon best able to stabilize a partial positive charge. libretexts.org |
This interactive table summarizes the mechanistic pathways for nucleophilic attack on an epoxide ring.
Stereochemical Outcomes of Epoxide Ring-Opening Reactions
The stereochemistry of epoxide ring-opening reactions is a critical aspect of their utility in synthesis. Because the nucleophilic attack typically proceeds via an SN2 mechanism, it occurs from the backside relative to the C-O bond being broken. This backside attack leads to a predictable inversion of stereochemistry at the carbon center that is attacked. libretexts.org
In the context of the cyclohexene (B86901) oxide framework, this stereospecificity results in the formation of a trans-diaxial addition product. The two groups that are added across the former C-O bond—the nucleophile and the resulting hydroxyl group—will have a trans relationship to each other in the final product. libretexts.orglibretexts.org The stereochemistry of the starting epoxide directly dictates the stereochemical configuration of the product, allowing for a high degree of stereocontrol in synthetic applications.
Cleavage of the Cyclopropane (B1198618) Ring in Related Oxabicycloheptenes
The nomenclature "7-oxabicyclo[4.1.0]hept-3-ene" describes a bicyclic system where a six-membered ring is fused to a three-membered ring (a bicyclo[4.1.0]heptane structure), with the bridgehead oxygen at position 7 indicating an epoxide. The term "cyclopropane" in this context refers to the three-membered ring of the parent hydrocarbon scaffold. The most common and energetically favorable cleavage reaction in this system is the opening of the strained C-O bonds of the epoxide ring, as detailed in the preceding sections.
While the direct cleavage of the C-C bonds of the three-membered ring is less common for epoxides under nucleophilic conditions, reactions involving the cleavage of cyclopropane C-C bonds are well-documented for other cyclopropane derivatives. nih.gov These reactions are often driven by the high ring strain (~110–115 kJ mol⁻¹) and can proceed through radical or ionic pathways to yield open-chain products. nih.govmdpi.com For instance, oxidative radical ring-opening reactions have been developed for various cyclopropane derivatives. nih.gov However, for this compound and related compounds, the predominant and synthetically useful pathway involves the heterolytic cleavage of the more polarized and weaker C-O bonds of the epoxide ring.
Reactivity of the Endocyclic Olefinic Moiety
In addition to the epoxide, the compound possesses an endocyclic carbon-carbon double bond, which provides a second site for chemical transformations, primarily through electrophilic addition reactions.
Electrophilic Addition Reactions to the Double Bond
The electron-rich double bond in this compound can react with various electrophiles. The general mechanism for this reaction involves two main steps:
The electrophile attacks the π-bond of the alkene, leading to the formation of a carbocationic intermediate.
A nucleophile then attacks the carbocation, forming the final addition product.
The regioselectivity of this addition to the unsymmetrical double bond (between C3 and C4) is governed by Markovnikov's rule. libretexts.org The rule states that in the addition of a protic acid (HX), the proton (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X⁻) adds to the carbon that has fewer hydrogen atoms. libretexts.org
This outcome is explained by the stability of the intermediate carbocation. The addition of H⁺ to the double bond in this compound can form two potential carbocations.
| Site of H⁺ Addition | Resulting Carbocation | Carbocation Stability | Outcome |
| Carbon 4 | Tertiary carbocation at C3 | More stable | Favored pathway |
| Carbon 3 | Secondary carbocation at C4 | Less stable | Disfavored pathway |
This interactive table illustrates the application of Markovnikov's rule to the electrophilic addition on this compound.
Therefore, the reaction proceeds through the more stable tertiary carbocation, leading to a specific constitutional isomer as the major product. libretexts.org The stereochemical outcome of the addition can be influenced by the rigid bicyclic structure of the molecule. Computational studies on related structures confirm that the double bond is an electron-rich region susceptible to electrophilic attack. nih.gov
Further Functionalization via Oxidation or Reduction of the Alkene
The alkene moiety in this compound serves as a prime site for functionalization through either oxidation or reduction, leaving the epoxide ring intact under controlled conditions.
Oxidation: The double bond can undergo various oxidative transformations. Epoxidation of the alkene with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding diepoxide, 3-methyl-3,4-epoxy-7-oxabicyclo[4.1.0]heptane. In systems with multiple double bonds, electrophilic epoxidation reagents chemoselectively oxidize the more electron-rich alkene. acs.org Dihydroxylation of the alkene can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions to produce the corresponding diol.
Oxidative cleavage of the double bond by ozonolysis (O₃) followed by a reductive or oxidative work-up would break the cyclohexene ring, leading to the formation of a dialdehyde, dicarboxylic acid, or related derivatives, depending on the work-up conditions. researchgate.netthieme-connect.de The general mechanism of ozonolysis is applicable to vinyl epoxides, offering a pathway to highly functionalized acyclic compounds. researchgate.net
| Reaction | Reagent(s) | Product Type |
| Epoxidation | m-CPBA | Diepoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Dialdehyde |
Reduction: The alkene can be selectively reduced while preserving the epoxide ring through catalytic hydrogenation. This reaction is typically performed using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). The product of this reaction is 3-Methyl-7-oxabicyclo[4.1.0]heptane. nih.gov The choice of catalyst and reaction conditions is crucial to avoid concomitant hydrogenolysis or rearrangement of the epoxide ring.
Pericyclic Reactions and Rearrangements Involving the Double Bond
Pericyclic reactions, which proceed through a cyclic transition state, represent a powerful method for constructing complex ring systems in a stereospecific manner. msu.eduox.ac.uk The alkene in this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions.
A notable example is the Diels-Alder reaction. sigmaaldrich.com Vinyl epoxides have been shown to react with highly reactive dienes or dienophiles. For instance, in a transition-metal-free process, vinyl epoxides react with in situ-generated arynes. nih.govacs.org In this reaction, the vinyl epoxide acts as the dienophile in a [4+2] cycloaddition with the aryne. This demonstrates the ability of the alkene to engage in pericyclic reactions, initiating a cascade that leads to complex polycyclic aromatic systems. nih.govacs.org The reaction proceeds because the Diels-Alder pathway is kinetically preferred over the nucleophilic attack of the epoxide oxygen onto the aryne. nih.govacs.org
Other pericyclic reactions, such as [2+2] cycloadditions, are typically photochemically allowed and could potentially be used to form four-membered rings fused to the epoxycyclohexane core. Sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are also a major class of pericyclic reactions, but would require the substrate to possess a specific diene or allyl ether structure, respectively, which is not present in the parent molecule. thieme-connect.de
Interplay of Epoxide and Alkene Reactivity
The dual functionality of this compound is the cornerstone of its rich and versatile chemistry. The strained, electrophilic epoxide ring and the nucleophilic alkene moiety can react independently, or they can influence each other to enable complex, multi-step transformations from a single starting material. The specific reaction pathway is often determined by the choice of reagents and conditions, which governs the chemoselectivity of the initial chemical attack.
Chemoselectivity in Reactions with Dual Functionality
Chemoselectivity is a central theme in the chemistry of vinyl epoxides. The outcome of a reaction depends on whether the reagent preferentially attacks the epoxide or the alkene.
Nucleophilic Attack : Nucleophiles, such as organometallics, amines, or alkoxides, will selectively attack the electrophilic carbons of the epoxide ring in an Sₙ2-type fashion, leading to ring-opening. The unactivated alkene is generally unreactive towards nucleophiles. This reaction typically results in the formation of substituted allylic alcohols.
Electrophilic Attack : Electrophiles can react with either the alkene or the lone pairs of the epoxide oxygen. Generally, the π-bond of the alkene is more nucleophilic than the oxygen lone pairs, leading to preferential reaction at the double bond. For example, reactions like bromination or hydrohalogenation would be expected to occur across the double bond first.
Pericyclic Reactions : As previously discussed, the Diels-Alder reaction of vinyl epoxides with arynes proceeds chemoselectively at the alkene. This highlights that even with a highly reactive species like an aryne, the cycloaddition pathway involving the double bond is favored over reactions involving the epoxide. nih.govacs.org
Reductions : The chemoselectivity of reductions can be controlled. While catalytic hydrogenation typically reduces the alkene, certain hydride reagents can be chosen to reduce other functional groups on the molecule while leaving both the epoxide and the alkene untouched. For example, diisobutylaluminium hydride (DIBAL) has been used to selectively reduce ester groups in the presence of a vinyl epoxide at low temperatures. acs.org
Investigation of Tandem Reactions and Cascade Processes
The co-existence of the epoxide and alkene enables the design of tandem or cascade reactions, where an initial reaction at one site triggers a sequence of subsequent transformations to rapidly build molecular complexity in a single operation. gla.ac.ukscispace.com
A well-documented example is the reaction of vinyl epoxides with arynes. This process initiates with a Diels-Alder reaction where the aryne acts as the diene component and the vinyl group is the dienophile. nih.govacs.org The resulting bicyclic intermediate is unstable and undergoes a spontaneous, strain-releasing ring-opening of the epoxide. This generates a new intermediate that can react with a second molecule of the aryne via an ene reaction to yield functionalized phenanthrene (B1679779) derivatives. nih.govacs.org This cascade efficiently forms multiple rings and C-C bonds in one pot.
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | Diels-Alder Cycloaddition | Vinyl Epoxide + Aryne | Bicyclic adduct with epoxide |
| 2 | Ring-Opening Aromatization | Bicyclic adduct | Dihydrophenanthrene derivative |
| 3 | Ene Reaction | Dihydrophenanthrene derivative + Aryne | Functionalized Phenanthrene |
Another potential cascade could involve an initial acid-catalyzed opening of the epoxide to form an allylic carbocation. This intermediate could then be trapped intramolecularly or by an external nucleophile, or it could undergo a rearrangement before the final reaction step, leading to diverse products from a single trigger.
Skeletal Rearrangements and Novel Transformation Pathways
Beyond functional group transformations, the strained bicyclic framework of this compound is prone to skeletal rearrangements, which dramatically alter the carbon backbone to produce novel structures.
Acid-catalyzed rearrangements are a common transformation for epoxides. thieme-connect.de Protonation of the epoxide oxygen in this compound would be followed by ring-opening to generate a carbocation. This carbocation can then undergo a variety of rearrangements, including 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation before being quenched by a nucleophile. Such pathways can lead to the formation of rearranged cyclohexene derivatives or even ring-contracted cyclopentane (B165970) carboxaldehydes. Under certain conditions, rearrangements can lead to the formation of seven-membered ring systems.
Fragmentation reactions offer another route to novel structures. The Eschenmoser fragmentation, for instance, is a well-known reaction of α,β-epoxy ketones that leads to alkynones through a ring-opening fragmentation. thieme-connect.de While the target molecule is not a ketone, related structures can be converted to intermediates suitable for such fragmentations, highlighting the synthetic potential of the 7-oxabicyclo[4.1.0]heptane skeleton. thieme-connect.de
Transition metals can also catalyze unique rearrangements. researchgate.net For example, palladium(0) complexes are known to react with vinyl epoxides to form π-allyl palladium intermediates. These versatile intermediates can then be attacked by nucleophiles or undergo further transformations, providing a powerful tool for stereocontrolled synthesis. Similarly, gold and platinum catalysts are known to activate π-systems and could potentially catalyze novel cycloisomerization or rearrangement reactions of this substrate. nih.gov
Advanced Stereochemical Investigations of 3 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene and Its Transformation Products
Stereospecificity and Diastereospecificity in Epoxidation Reactions
The formation of the 7-oxabicyclo[4.1.0]heptane core is frequently achieved through the epoxidation of a corresponding cyclohexene (B86901) derivative. This reaction is fundamental for introducing the oxirane functionality and is a critical step in the synthesis of compounds like 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene.
The epoxidation of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established stereospecific process. smolecule.com The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in the formation of both carbon-oxygen bonds simultaneously. This leads to a syn-addition, where the stereochemistry of the starting alkene is retained in the epoxide product. smolecule.com For example, the epoxidation of a cis-alkene yields a cis-epoxide, while a trans-alkene yields a trans-epoxide.
In the context of forming substituted oxabicyclic systems, diastereoselectivity becomes a key consideration. The facial selectivity of the epoxidation—that is, whether the oxygen is delivered to the top (syn) or bottom (anti) face of the ring relative to existing substituents—determines the diastereomeric outcome. The stereochemistry of the epoxidation of substituted bicyclic alkenes can be influenced by the directing effects of nearby functional groups. For instance, in systems like bicyclo[2.2.1]hept-2-ene derivatives, a syn-7-hydroxy group can direct the oxidant to the exo-face through hydrogen bonding, leading to high stereoselectivity. dnu.dp.ua Conversely, sterically demanding groups can block one face of the double bond, forcing the epoxidizing agent to approach from the less hindered side. dnu.dp.ua
The conformations and relative configurations of epoxides derived from substituted cyclohexenes can be determined using techniques like NMR spectroscopy, with vicinal coupling constants providing insight into the torsional angles and thus the stereochemical arrangement. researchgate.netresearchgate.net
Influence of Substituents and Conformational Preferences on Stereoselectivity
The presence and nature of substituents on the cyclohexene precursor ring significantly influence the stereoselectivity of epoxidation and subsequent transformations. The methyl group in the precursor to this compound can exert steric hindrance, directing the incoming epoxidizing agent to the opposite face of the double bond. This steric control is a common strategy for achieving diastereoselectivity in the synthesis of substituted epoxides. dnu.dp.ua
In bicyclic systems, steric repulsion between a substituent and the oxidant can be the dominant factor controlling stereoselectivity. For example, studies on 7-syn-substituted norbornene derivatives showed that while a hydroxyl group directed exo-epoxidation, a chlorine atom or a methyl group at the same position led to the formation of endo-epoxides due to steric repulsion. dnu.dp.ua This principle is directly applicable to the synthesis of this compound, where the methyl group is expected to direct the epoxidation to the face opposite to it.
Chiral Catalyst Design for Enantioselective Synthesis and Transformations within Oxabicyclic Systems
Achieving enantioselectivity in the synthesis and transformation of oxabicyclic systems requires the use of chiral catalysts. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Several strategies have been developed for this purpose.
Chiral Lewis Acid Catalysis: Chiral Lewis acids are effective in catalyzing enantioselective epoxidations of prochiral alkenes. By coordinating to the oxidizing agent, the chiral Lewis acid can control the facial approach to the double bond, leading to the synthesis of optically active epoxides.
Organocatalysis: Chiral organic molecules can also serve as catalysts. For instance, the natural amino acid L-proline and its derivatives have been used to promote stereoselective intramolecular aldol (B89426) reactions for the formation of important bicyclic scaffolds. uniroma1.it In the context of epoxidation, chiral ketones have been employed as organocatalysts for the environmentally friendly epoxidation of alkenes. acs.org Another approach involves the use of BINOL-derived chiral bifunctional selenide (B1212193) catalysts, which have been successful in catalytic asymmetric bromocyclizations to generate chiral oxazolidinones.
Transition Metal Catalysis with Chiral Ligands: A powerful strategy involves the use of transition metal complexes bearing chiral ligands. The design of these ligands is critical for achieving high levels of enantioselectivity.
Iridium-Catalyzed Hydrogenation: Chiral tridentate ligands derived from O-SPINOL have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of bridged biaryl lactones, which are oxabicyclic systems. These reactions produce valuable axially chiral molecules with excellent yields and enantioselectivities (up to >99% ee). dicp.ac.cn
Molybdenum-Catalyzed Metathesis: Stereogenic-at-metal complexes, such as molybdenum-based catalysts with monodentate ligands, have been designed for enantioselective ring-closing metathesis, demonstrating high efficiency and selectivity (up to 96% ee). duke.edu
Palladium-Catalyzed Ring-Opening: Chiral P-containing palladacycles have been developed for the asymmetric ring-opening of oxabicyclic alkenes with various nucleophiles, yielding products with good to excellent enantioselectivity. researchgate.net
The table below summarizes examples of chiral catalysts and their performance in transformations involving oxabicyclic or related systems.
| Catalyst/Ligand System | Metal | Reaction Type | Substrate Type | Enantioselectivity (ee) |
| O-SpiroPAP | Iridium | Asymmetric Hydrogenation | Bridged biaryl lactones | >99% |
| Stereogenic-at-Mo Complex | Molybdenum | Ring-Closing Metathesis | Achiral triene | 96% |
| (R,R)-Ph-BPE | Cobalt | Asymmetric Ring-Opening | Oxabicyclic alkene | up to 99% |
| BINOL-derived Selenide | - | Asymmetric Bromocyclization | Allylamine + CO2 | Good |
Stereochemical Control in Metal-Catalyzed Ring-Forming Reactions
Metal-catalyzed cyclization and cycloisomerization reactions provide highly efficient routes to the 7-oxabicyclo[4.1.0]heptane framework, often with excellent stereochemical control.
Platinum-Catalyzed Cycloisomerization: Platinum catalysts, particularly PtCl₂ and PtCl₄, are effective in promoting the cycloisomerization of 1,6-enynes to form oxabicyclo[4.1.0]heptane derivatives. smolecule.comacs.orgresearchgate.net These reactions can be enantiospecific; for example, the cycloisomerization of chiral 1,6-enynes proceeds with the stereogenicity of a propargylic stereocenter being transferred to the cyclopropyl (B3062369) carbons of the product. nih.gov The reaction often proceeds with high stereoselectivity, corresponding to a trans-attack of the alkene on the platinum-activated alkyne, leading to the simultaneous formation of a C-C and a C-O bond. acs.org
Palladium-Catalyzed Coupling-Cyclization: Palladium-catalyzed reactions offer another route to bicyclic systems. An intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides has been shown to produce bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org The mechanism involves the formation of a bicyclic η¹-allylpalladium intermediate, which then undergoes reductive elimination. acs.org
Gold-Catalyzed Cyclopropanation: Gold(I) complexes featuring chiral phosphoramidite (B1245037) ligands are highly effective in catalyzing the cyclization of oxygen-tethered 1,6-enynes. thieme-connect.denih.gov This transformation results in the formation of the oxabicyclo[4.1.0]hept-4-ene scaffold through an intramolecular cyclopropanation. nih.gov This method can achieve high enantiomeric excess, although it often requires an aryl substituent on the alkyne for optimal selectivity. thieme-connect.de The enantioselective synthesis of bicyclo[4.1.0]hept-4-enes using chiral gold(I) complexes has been described with excellent enantioselectivities. acs.org
These metal-catalyzed methods are summarized in the table below.
| Metal Catalyst | Reaction Type | Substrate | Product | Stereochemical Outcome |
| PtCl₂ | Cycloisomerization | Chiral 1,6-enyne | Oxabicyclo[4.1.0]heptane | Enantiospecific |
| Pd(PPh₃)₄ | Coupling-Cyclization | Dienyl-dione + Styryl bromide | Bicyclo[4.1.0]hept-3-ene | Diastereoselective |
| Gold(I)-Phosphoramidite | Cyclopropanation | Oxygen-tethered 1,6-enyne | Oxabicyclo[4.1.0]heptene | High enantioselectivity (ee) |
| PtCl₄ | Cyclorearrangement | Allyl propynyl (B12738560) ether | 3-Oxabicyclo[4.1.0]heptene | Stereoselective |
Computational and Theoretical Approaches to 3 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a vital computational method for studying systems related to 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene. It is instrumental in exploring reaction pathways, the stability of various forms of the molecule, and its electronic characteristics.
DFT calculations are crucial for mapping the potential energy surfaces of reactions, which allows for the identification of reactants, products, intermediates, and the transition states that connect them. This helps in understanding the most likely pathway a reaction will follow.
In reactions forming related bicyclo[4.1.0]heptane systems, such as the Diels-Alder cycloaddition followed by dehydration of 2,5-dimethylfuran (B142691) and ethylene (B1197577), DFT has been used to study the mechanism. acs.org This process involves the formation of a 3,6-dimethyl-7-oxabicyclo[4.1.0]hept-2-ene epoxide intermediate. acs.orgd-nb.info DFT calculations help to elucidate the subsequent isomerization steps, including the migration of the oxygen atom and intramolecular proton transfers that lead to the final aromatic product. acs.orgd-nb.info The driving force for these isomerizations is often the release of strain within the epoxide ring. acs.org
Similarly, DFT studies support the mechanistic understanding of metal-catalyzed cycloisomerization reactions used to synthesize related frameworks. For instance, the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes is believed to proceed through a two-step mechanism involving a nonclassical carbocation intermediate, a pathway supported by DFT computations. acs.org Gold(I)-catalyzed tandem reactions, such as an allylation/cycloisomerization to form 3-oxabicyclo[4.1.0]hept-4-ene derivatives, also rely on DFT studies for mechanistic insights. acs.orgnih.gov
The table below summarizes activation energies for a multi-step catalytic reaction involving a related bicyclic epoxide intermediate, as calculated by DFT. acs.org
| Reaction Step | Catalyst | Activation Barrier (kJ/mol) |
| Isomerization (2 -> 3) | LiY | 148 |
| Isomerization (2 -> 3) | NaY | 149 |
| Isomerization (2 -> 3) | KY | 149 |
| Isomerization (3 -> 4) | LiY | 128 |
| Isomerization (3 -> 4) | NaY | 128 |
| Isomerization (3 -> 4) | KY | 149 |
| Dehydration (4 -> 5) | LiY | 98 |
| Dehydration (4 -> 5) | NaY | 117 |
| Dehydration (4 -> 5) | KY | 80 |
This data is for the Diels-Alder/dehydration reaction of 2,5-dimethylfuran and ethylene over alkali-exchanged Y zeolites, where intermediate 3 is 3,6-dimethyl-7-oxabicyclo[4.1.0]hept-2-ene. acs.org
Computational methods like DFT are employed to predict the transition states and the thermodynamic favorability of different isomers of bicyclic compounds. This is particularly important for understanding reaction outcomes where multiple stereoisomers can be formed. The calculations can determine the relative energies of different conformations, such as the chair forms of the cyclohexane (B81311) ring within the bicyclic system. scispace.com
For substituted cyclohexanes, which form the basic framework of 7-oxabicyclo[4.1.0]heptane systems, the stability is largely influenced by the steric strain arising from 1,3-diaxial interactions. scispace.com The conformation where a substituent (like the methyl group in this compound) occupies an equatorial position is generally more stable than the axial conformation due to lower steric repulsion. scispace.com DFT calculations can precisely quantify these energy differences, allowing for the prediction of the equilibrium distribution of stereoisomers.
The following table presents calculated relative energies for different isomers in a related 6π-electrocyclization reaction, indicating which products are thermodynamically favored. niph.go.jp
| Compound | Isomer | Relative Energy (kcal/mol) |
| Diene Aldehyde 13 | α-methyl | 14.8 |
| Diene Aldehyde 13 | β-methyl | 13.9 |
| Diene Carboxylic Acid 14 | α-methyl | 12.0 |
| Diene Carboxylic Acid 14 | β-methyl | 10.2 |
| Diene Ester 15 | α-methyl | 13.6 |
| Diene Ester 15 | β-methyl | 11.2 |
Lower relative energy indicates greater stability of the 2H-pyran product relative to the starting diene carbonyl compound. niph.go.jp
DFT is a powerful tool for investigating the electronic structure of molecules. nih.gov These studies provide insights into the reactivity, selectivity, and electronic effects of different functional groups. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscribd.com The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net
For derivatives of 7-oxabicyclo[4.1.0]hept-3-ene, DFT studies have shown energy gaps ranging from 4.32 to 5.82 eV. nih.govresearchgate.net A smaller energy gap generally corresponds to higher chemical reactivity. researchgate.net Other calculated properties include the electrophilicity index, which has been used to classify these compounds as strong electrophiles. nih.govresearchgate.net
Furthermore, the molecular electrostatic potential (MESP) can be calculated to reveal the electron-rich and electron-deficient regions of a molecule. nih.govresearchgate.net In MESP maps, red areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas show electron-deficient regions prone to nucleophilic attack. researchgate.net For bicyclic epoxides, oxygen-containing regions typically appear as electron-rich. researchgate.net
Below is a table of quantum chemical parameters calculated using DFT for derivatives of a closely related compound. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |
| HB | -7.11 | -1.43 | 5.68 | 3.00 |
| HC | -7.36 | -1.54 | 5.82 | 2.90 |
| HD | -6.53 | -2.17 | 4.36 | 3.65 |
| HE | -6.44 | -2.12 | 4.32 | 3.65 |
| HF | -6.56 | -2.10 | 4.46 | 3.61 |
Data from a study on methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxyhydrazide derivatives. nih.gov
DFT calculations are indispensable for understanding the mechanisms and selectivity of metal-catalyzed reactions involving bicyclic systems. In the context of alkali-metal-exchanged faujasites used as catalysts, DFT has revealed a significant cooperative effect among multiple cations within the catalyst's supercage. acs.org These cations help align the reactants and stabilize reaction intermediates, which enhances catalytic performance. acs.org
For example, in the formation of an epoxide intermediate like 3,6-dimethyl-7-oxabicyclo[4.1.0]hept-2-ene, the interaction between the substrate and multiple cationic sites determines the reaction energetics. d-nb.info The calculations can model the entire catalytic cycle, including adsorption of reactants, intermediate transformations, and product desorption, providing activation barriers and reaction energies for each elementary step. acs.org This level of detail helps explain why certain catalysts, like KY zeolites, exhibit higher activity than others. acs.org
DFT is also applied to understand reactions catalyzed by transition metals like gold(I) and platinum. Gold(I) complexes are effective for the electrophilic activation of alkynes in cycloisomerization reactions. nih.gov Theoretical studies help to explain how the gold catalyst activates the alkyne, leading to nucleophilic attack and the formation of the bicyclic product. nih.gov Similarly, for platinum-catalyzed rearrangements of related bicyclic cyclopropane (B1198618) derivatives, DFT has been used to study the oxidative addition of the metal to a C-C bond and the subsequent steps leading to the rearranged product. acs.org
Molecular Mechanics (MM) Calculations for Conformational Analysis and Stability
Molecular Mechanics (MM) calculations offer a computationally less expensive alternative to quantum methods for analyzing the conformations and stability of molecules. This approach is particularly useful for larger systems and for exploring the potential energy surface to find stable conformers. scispace.com
For a molecule like this compound, which is based on a cyclohexane framework, conformational analysis is key to understanding its structure and reactivity. scispace.com The cyclohexane ring can exist in several conformations, with the chair form being the most stable. MM calculations can be used to determine the relative energies of different chair conformations, for instance, comparing the stability of having the methyl group in an axial versus an equatorial position. scispace.com These calculations model the steric strain that arises from unfavorable interactions, such as the 1,3-diaxial interactions that destabilize the axial conformation. scispace.com By quantifying these strain energies, MM methods can predict the most stable three-dimensional structure of the molecule.
Quantum-Chemical Calculations for Potential Energy Surfaces
Quantum-chemical calculations, including methods like DFT, are used to compute the potential energy surface (PES) for a given reaction. libretexts.org A PES describes the energy of a molecule or a system of molecules as a function of their geometry. libretexts.org By mapping the PES, chemists can visualize the energy landscape of a reaction, identifying low-energy paths from reactants to products.
The PES shows the reactants and products as energy minima (valleys) and the transition states as saddle points on the surface. libretexts.org The path of lowest energy connecting the reactant valley to the product valley through the transition state represents the most probable reaction pathway. For reactions involving this compound, such as its formation via epoxidation or its subsequent rearrangement, calculating the PES provides fundamental insights into the reaction mechanism. It allows for the theoretical determination of activation energies, which can then be compared with experimental kinetic data. libretexts.org
Computational Modeling of Structure-Reactivity Relationships within Oxabicyclic Scaffolds
Computational modeling serves as a powerful tool for elucidating the intricate relationship between the three-dimensional structure of oxabicyclic compounds, such as this compound, and their chemical reactivity. scirp.org These theoretical approaches provide profound insights into electronic properties and reaction mechanisms that are often challenging to determine experimentally. By employing quantum chemical calculations, researchers can predict how structural modifications influence the reactivity of the oxabicyclic scaffold, guiding the synthesis of novel compounds with desired properties. smolecule.com
A cornerstone of these computational investigations is Density Functional Theory (DFT), which is frequently used to explore the electronic structure and predict the reactivity of these systems. nih.govnih.gov DFT studies provide valuable information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. smolecule.com A smaller energy gap generally signifies higher reactivity. For derivatives of the 7-oxabicyclo[4.1.0]hept-3-ene scaffold, DFT calculations have determined HOMO-LUMO energy gaps to be in the range of 4.32 to 5.82 eV. nih.govnih.gov
Further insights into reactivity are gained through the calculation of other electronic parameters. The electrophilicity index, for instance, is used to classify compounds based on their ability to accept electrons. nih.gov Studies on derivatives of the 7-oxabicyclo[4.1.0]hept-3-ene core have reported electrophilicity index values between 2.49 and 3.86, categorizing them as strong electrophiles. nih.govnih.govresearchgate.net This characteristic is crucial for predicting their behavior in reactions with nucleophiles.
Another valuable tool is the Molecular Electrostatic Potential (MESP), which creates a visual map of electron distribution within a molecule. nih.govnih.gov MESP plots help identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. researchgate.net This information is instrumental in understanding and predicting the regioselectivity of reactions, such as the characteristic ring-opening of the epoxide. nih.gov
The inherent ring strain of the epoxide moiety within the 7-oxabicyclo[4.1.0]heptane framework is a primary determinant of its reactivity. nih.gov Computational methods can quantify this strain energy, providing a direct correlation between structural strain and the propensity for the molecule to undergo strain-releasing reactions. smolecule.comnih.gov DFT calculations have been employed to analyze reaction pathways, predict transition states, and determine activation energies for various reactions, including nucleophilic ring-opening and cycloadditions. nih.govresearchgate.net For example, in rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes, DFT calculations (specifically using the M06-2X functional) have successfully predicted enantioselectivity and regioselectivity, aligning closely with experimental results. nih.gov
Computational studies also explore the influence of substituents on the oxabicyclic core. The presence and position of functional groups, such as the methyl group in this compound, can significantly alter the electronic properties and steric environment of the molecule. pnas.org Electron-donating groups can activate the system towards certain reactions, while electron-withdrawing groups may have a deactivating effect. pnas.org These substituent effects can be systematically investigated using computational models to establish clear structure-activity relationships (SAR). rsc.org While traditional SAR methods can provide good approximations, they may not account for complex geometric factors, highlighting the importance of more sophisticated computational approaches. rsc.org
The data derived from these computational models are essential for understanding reaction mechanisms at a molecular level. Orbital composition analysis of the LUMO and Natural Population Analysis (NPA) atomic charge calculations, for example, can pinpoint the most electrophilic sites in a molecule, thereby predicting the point of nucleophilic attack with high accuracy. nih.gov
Table 1: Calculated Electronic Properties of 7-Oxabicyclo[4.1.0]hept-3-ene Derivatives This table presents data from computational studies on various derivatives of the core scaffold.
| Compound Class | Parameter | Calculated Value Range | Computational Method | Significance |
| Hydrazone Derivatives | HOMO-LUMO Energy Gap (Eg) | 4.32 - 5.82 eV nih.govnih.gov | DFT nih.govnih.gov | Indicates chemical reactivity and stability. smolecule.com |
| Hydrazone Derivatives | Electrophilicity Index (ω) | 2.49 - 3.86 nih.govnih.gov | DFT nih.govnih.gov | Classifies compounds as strong electrophiles. nih.govnih.gov |
Analytical and Spectroscopic Methodologies for Structural and Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene and its derivatives. It provides detailed information about the molecular structure and the spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy is instrumental in determining the stereoisomeric composition of limonene (B3431351) oxide mixtures and assessing product yields in synthesis and isomerization reactions. researchgate.net The chemical shifts (δ) of the protons, particularly those on the epoxide and cyclohexane (B81311) rings, are distinct for the cis and trans isomers, allowing for their differentiation and quantification. oberlin.edu
For instance, the epoxide proton signals are often distinguishable enough to permit the unambiguous kinetic monitoring of reactions for each specific isomer. oberlin.edu The ratio of cis to trans diastereomers in a sample can be calculated by integrating the characteristic signals corresponding to each isomer. Commercially available limonene oxide, for example, has been analyzed by GC and can be further characterized by ¹H NMR to confirm the ratio of isomers, which was found in one case to be 40% cis and 60% trans. researchgate.net In synthetic preparations, ¹H NMR is used to determine the diastereomeric ratio of products, such as in the conversion of 7-oxabicyclo[4.1.0]hept-3-ene to a carbonate derivative, which resulted in a cis:trans ratio of 95:5.
Table 1: Representative ¹H NMR Data for 7-Oxabicyclo[4.1.0]heptane Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| Carbonate derivative of 7-oxabicyclo[4.1.0]hept-3-ene | CDCl₃ | δ = 1.33–1.45 (m, 2H), 1.52–1.65 (m, 2H), 1.82–1.91 (m, 4H), 4.63–4.70 (m, 2H) |
| Carbonate derivative of 3-methyl-7-oxabicyclo[4.1.0]-heptane | CDCl₃ | δ = 0.90–0.97 (m, 6H), 1.09–1.20 (m, 2H), 1.26–1.37 (m, 2H), 1.50–1.63 (m, 3H), 1.65–1.75 (m, 3H), 2.05–2.29 (m, 4H), 4.57–4.75 (m, 4H) |
| Carbonate derivative of (7-oxabicyclo[4.1.0]heptan-3-yl)methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | CDCl₃ | δ = 1.07–2.76 (m, 14H), 3.91–4.15 (m, 2H), 4.66–4.92 (m, 4H) |
Data sourced from a study on the synthesis of cyclic carbonates from epoxides and CO₂.
The analysis of proton-proton coupling constants (J-values) in ¹H NMR spectra provides crucial information for the stereochemical assignment of this compound isomers. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the cyclohexane ring.
By analyzing the coupling patterns, it is possible to distinguish between axial and equatorial protons and, consequently, to deduce the conformation of the ring and the relative stereochemistry of the chiral centers. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed to aid in the assignment of complex spectra and confirm structural connectivity. rsc.org
Chromatographic Techniques
Chromatographic methods are essential for the separation and analysis of stereoisomeric mixtures of this compound.
Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is a powerful technique for analyzing the composition of limonene oxide stereoisomeric mixtures. researchgate.net Using a capillary column, such as a Supelco SPB-5, it is possible to separate the cis and trans diastereomers. nih.gov
This method is routinely used to monitor the progress of reactions, such as the epoxidation of limonene, and to determine the diastereoselectivity of the process. nih.gov For example, in one study, GC analysis showed that the biocatalyzed epoxidation of (R)-limonene yielded the trans-isomer of limonene 1,2-oxide with a diastereomeric ratio of 99:1. nih.gov GC coupled with Mass Spectrometry (GC-MS) can also be used to identify and quantify limonene oxidation products, including the different isomers of limonene oxide. nih.govresearchgate.net
Table 2: GC Parameters for Limonene Oxide Analysis
| Parameter | Value |
|---|---|
| Instrument | Shimadzu 17-A with FID |
| Column | Supelco SPB-5 capillary column (15 m × 0.1 mm ID × 0.1 μm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 0.9 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Hold at 60 °C for 1 min, then ramp to 280 °C at 10 °C/min |
Parameters sourced from a study on the stereospecific epoxidation of limonene. nih.gov
While GLC can separate diastereomers, the resolution of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. lcms.czrsc.org By using a chiral stationary phase (CSP), it is possible to separate the enantiomers of both cis- and trans-limonene oxide.
Polysaccharide-based CSPs are particularly versatile for the resolution of a wide range of enantiomers. rsc.orgchromatographyonline.com This technique is crucial for determining the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis and for pharmaceutical applications. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.
This technique involves diffracting X-rays off a crystal, which produces a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule's electron density. For derivatives of this compound, X-ray crystallography can unambiguously determine the R/S designation of each chiral center. For example, the all-syn relative stereochemistry of a 2-styryl-substituted bicyclo[4.1.0]hept-3-ene derivative was confirmed by X-ray diffraction analysis. acs.org Similarly, the absolute configuration of gabosine H, a related 5-hydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one, was confirmed as 4S,5R,6S using X-ray diffraction. iucr.org This method provides highly accurate measurements of bond lengths and angles, confirming the molecular geometry and revealing details about ring strain.
Mass Spectrometry (MS) Applications for Structural Elucidation
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the characterization of this compound. Analysis by electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern that can be used to confirm the molecule's structure.
The molecular formula of this compound is C₈H₁₂O, corresponding to a monoisotopic mass of 124.0888 Da. The mass spectrum would be expected to show a molecular ion peak (M•+) at m/z 124.
The fragmentation of this bicyclic epoxide is governed by the presence of the strained epoxide ring, the double bond, and the methyl group, leading to several predictable fragmentation pathways. The cleavage of bonds adjacent to the oxygen atom (alpha-cleavage) is a common pathway for ethers and epoxides. Furthermore, complex rearrangements and ring-opening mechanisms are characteristic of such bicyclic systems.
Key fragmentation pathways anticipated for this compound include:
Loss of a methyl radical (•CH₃): Cleavage of the methyl group would result in a fragment ion at m/z 109.
Loss of carbon monoxide (CO): A common fragmentation for cyclic ethers and epoxides, leading to a fragment at m/z 96.
Retro-Diels-Alder (rDA) reaction: The cyclohexene (B86901) ring system can undergo a characteristic rDA reaction. Cleavage of the ring could lead to the expulsion of a neutral C₂H₄ (ethene) or C₃H₄ fragment, influenced by the positions of the methyl group and epoxide.
Ring-opening reactions: The strained epoxide ring can open, initiating a cascade of rearrangements and further fragmentation, yielding a variety of smaller ions.
The predicted fragmentation pattern provides a molecular fingerprint for identification purposes. The table below outlines some of the principal ions that are expected to be observed in the electron ionization mass spectrum of the title compound.
| m/z | Proposed Fragment Structure / Formula | Neutral Loss |
|---|---|---|
| 124 | [C₈H₁₂O]•+ (Molecular Ion) | - |
| 109 | [M - CH₃]⁺ | •CH₃ |
| 96 | [M - CO]•+ | CO |
| 95 | [M - CHO]⁺ | •CHO |
| 81 | [C₆H₉]⁺ | •C₂H₃O |
| 79 | [C₆H₇]⁺ | C₂H₅O |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. The spectra are expected to show characteristic absorption (IR) or scattering (Raman) bands corresponding to the vibrations of the epoxide ring, the carbon-carbon double bond, and the methyl and methylene (B1212753) groups. Theoretical analyses and experimental data from analogous structures, such as 3-Methyl-7-oxabicyclo[4.1.0]heptane and other bicyclic epoxides, provide a basis for assigning these vibrational modes.
The key vibrational modes for this compound are:
C-H Vibrations: The spectrum can be divided into two regions for C-H stretching. The unsaturated vinyl C-H stretch is expected above 3000 cm⁻¹, while the saturated alkyl (CH₃, CH₂, and epoxide CH) C-H stretches appear just below 3000 cm⁻¹.
C=C Vibration: A band corresponding to the stretching of the carbon-carbon double bond within the six-membered ring is anticipated around 1650-1680 cm⁻¹. This band may be more intense in the Raman spectrum due to the non-polar nature of the bond.
Epoxide Ring Vibrations: The three-membered ether ring has several characteristic vibrations. The asymmetric C-O-C stretch typically appears as a strong band in the IR spectrum around 1250 cm⁻¹. Symmetric ring deformation modes (ring breathing) are found in the 950-810 cm⁻¹ range. Another characteristic epoxide band can be found near 750 cm⁻¹.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex series of bands arising from C-H bending (scissoring, wagging, twisting), C-C single bond stretching, and skeletal vibrations of the entire bicyclic framework.
The following table details the predicted key vibrational bands for this compound.
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 3020-3050 | =C-H Stretch | Medium | Medium |
| 2850-2990 | C-H Stretch (Alkyl) | Strong | Strong |
| 1650-1680 | C=C Stretch | Medium | Strong |
| 1430-1470 | CH₂/CH₃ Scissoring | Medium | Medium |
| ~1250 | Epoxide C-O-C Asymmetric Stretch | Strong | Weak |
| 810-950 | Epoxide Ring Deformation | Medium-Strong | Medium |
| ~750 | Epoxide Ring Deformation | Medium | Weak |
Synthetic Utility and Research Applications of 3 Methyl 7 Oxabicyclo 4.1.0 Hept 3 Ene in Complex Molecule Synthesis
Role as a Versatile Building Block in Advanced Organic Synthesis
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene and its derivatives serve as foundational materials in the synthesis of more elaborate molecules. The epoxide ring is highly susceptible to ring-opening reactions, which can be initiated by nucleophiles or acids. This reactivity allows for the controlled introduction of a wide range of functional groups, paving the way for the synthesis of diverse molecular structures.
The parent compound, 7-oxabicyclo[4.1.0]heptane (also known as cyclohexene (B86901) oxide), is itself a versatile building block. Its derivatives are utilized in the synthesis of numerous organic molecules and have been explored for potential biological activities. The rigid framework of this scaffold provides a well-defined three-dimensional structure that can be strategically functionalized.
Derivatives of this scaffold are employed in the development of pharmaceutical agents. For instance, hydrazone derivatives of a related compound, methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, have been investigated as potential inhibitors of the main protease of the COVID-19 virus. researchgate.netnih.gov Another derivative, 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one, is utilized as a pharmaceutical intermediate.
The synthetic utility is further highlighted by the transformation of related 7-oxabicyclo[4.1.0]heptane systems. For example, 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one can be converted to Non-6-yn-2-one through a fragmentation reaction involving tosylhydrazine. thieme-connect.de
Table 1: Selected Synthetic Transformations of 7-Oxabicyclo[4.1.0]heptane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one | Tosylhydrazine, CH₂Cl₂, AcOH, 0-2 °C to rt | Non-6-yn-2-one | 62% | thieme-connect.de |
| 7-oxabicyclo[4.1.0]hept-3-ene | CO₂, CaI₂, Ligand, 90 °C, 5 MPa | Corresponding cyclic carbonate | 78% | doi.org |
| (+)-β-Ionone | m-CPBA, Dichloromethane (B109758), 0-5 °C to 20 °C | 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one | 68% |
Intermediacy in the Construction of Bicyclic and Polycyclic Frameworks
The strained bicyclic system of this compound is a key feature that drives its utility in the synthesis of more complex ring systems. The release of ring strain during chemical transformations provides a thermodynamic driving force for the formation of new bicyclic and polycyclic frameworks.
Intramolecular reactions of derivatives of this scaffold are particularly powerful for building molecular complexity. For example, cascade reactions involving the sequential opening of epoxide rings can lead to the formation of multiple fused rings in a single synthetic operation. This approach is highly efficient for constructing polycyclic ether natural products.
Palladium-catalyzed intramolecular coupling and cyclization reactions have been used to create bicyclo[4.1.0]hept-3-enes from related precursors. acs.org These reactions can proceed with high regio- and stereoselectivity, allowing for the controlled construction of three new stereogenic centers. acs.org The mechanism is thought to involve the oxidative addition of a palladium catalyst, followed by chelation and intramolecular attack to form the bicyclic system. acs.org
Furthermore, cycloaddition reactions provide another avenue to complex frameworks. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be employed with derivatives of this scaffold to build polycyclic systems. aksaray.edu.tr For instance, the reaction of a dienophile with 2,3-dimethyl-1,3-butadiene (B165502) can yield substituted cyclohexenes, which can then be further functionalized. aksaray.edu.tr
Table 2: Examples of Bicyclic and Polycyclic Synthesis
| Precursor Type | Reaction Type | Resulting Framework | Key Features | Reference |
|---|---|---|---|---|
| 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides | Palladium-catalyzed intramolecular coupling-cyclization | 2-styryl-substituted bicyclo[4.1.0]hept-3-enes | High regio- and stereoselectivity | acs.org |
| Dienophile with 2,3-dimethyl-1,3-butadiene | Diels-Alder Cycloaddition | Substituted cyclohexene | Formation of a six-membered ring | aksaray.edu.tr |
| Propargylic alcohols and alkenes | Ruthenium- and Platinum-Catalyzed Sequential Reactions | Fused Polycyclic Compounds | Selective synthesis | acs.org |
Precursors to Scaffolds of Research Interest for Structure-Reactivity Studies
The 7-oxabicyclo[4.1.0]heptane framework serves as a valuable platform for studying the relationship between a molecule's three-dimensional structure and its chemical reactivity. The rigid nature of the bicyclic system allows for the precise positioning of functional groups, enabling detailed investigations into reaction mechanisms and stereoelectronic effects.
For example, studies on the phytotoxic fungal cyclohexenepoxide, (+)-epi-epoformin, which shares the 7-oxabicyclo[4.1.0]hept-3-ene core, have provided insights into structure-activity relationships. nih.gov Chemical modifications of this natural product, such as reduction or acetylation, have been performed to understand how different functional groups influence its biological activity. nih.gov
The reactivity of the epoxide ring itself is a subject of study. Acid-catalyzed rearrangements of simple 7-oxabicyclo[4.1.0]heptane systems can proceed through protonation of the epoxide oxygen, followed by nucleophilic attack or carbocationic rearrangement, leading to various products. Understanding these fundamental reaction pathways is crucial for designing new synthetic strategies.
Table 3: Derivatives of 7-Oxabicyclo[4.1.0]hept-3-ene for Structure-Reactivity Studies
| Compound | Modification | Purpose of Study | Reference |
|---|---|---|---|
| (+)-epi-Epoformin | Reduction with NaBH₄/CeCl₃ | To investigate the role of the carbonyl group in its biological activity. | nih.gov |
| (+)-epi-Epoformin | Acetylation with Ac₂O | To study the effect of the hydroxyl group on its properties. | nih.gov |
Exploration of Derivatives and Analogues for Understanding Fundamental Chemical Principles
The synthesis and study of derivatives and analogues of this compound contribute to a deeper understanding of fundamental chemical principles. By systematically altering the substitution pattern on the bicyclic core, chemists can probe the electronic and steric factors that govern reaction outcomes.
For instance, the synthesis of various substituted 7-oxabicyclo[4.1.0]heptane derivatives is often achieved through the epoxidation of corresponding cyclohexene precursors. The stereospecificity of this reaction, typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA), provides a reliable method for controlling the stereochemistry of the resulting epoxide.
The exploration of monoterpenoid derivatives containing the 7-oxabicyclo[4.1.0]heptane skeleton has been driven by the search for new therapeutic agents. researchgate.net The synthesis of various stereoisomers and the introduction of different functional groups allow for a systematic investigation of how molecular structure correlates with biological activity, such as antiparkinsonian potential. researchgate.net
Computational methods, such as Density Functional Theory (DFT) and molecular docking, are also employed to study the electronic properties and potential biological interactions of these compounds, providing theoretical insights that complement experimental findings. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via [3+2] cycloaddition of epoxides with alkenes or through ring-closing metathesis using Grubbs catalysts. Key variables include temperature (e.g., 80–120°C for cycloaddition), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%). Derivatives with similar bicyclic frameworks, such as 2,7-diazabicyclo analogs, have been prepared using diethyl azodicarboxylate (DEAD) for annulation . Optimization studies recommend monitoring by TLC and GC-MS to track intermediates.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry. For example, vicinal coupling constants (~2–4 Hz) in ¹H NMR indicate cis-fused bicyclic systems. X-ray crystallography resolves absolute configurations, as demonstrated for 3-carene derivatives (e.g., 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) . Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 136 for C₁₀H₁₆ derivatives) .
Q. What are the key physical properties of this compound relevant to laboratory handling?
- Data :
- Density : 0.8573 g/cm³ at 30°C .
- Boiling Point : 167–176°C at 684 Torr .
- Solubility : Hydrophobic; miscible in organic solvents (e.g., ether, chloroform).
- Stability : Sensitive to strong acids/bases due to the strained epoxide ring.
Q. What safety precautions are necessary when working with this compound?
- Guidelines :
- Flammability : Class 3 flammable liquid; store away from ignition sources .
- Toxicity : Potential skin sensitizer (H317) and aquatic toxin (H410). Use fume hoods, nitrile gloves, and closed systems for waste disposal .
Advanced Research Questions
Q. How does the bicyclic framework influence reaction mechanisms in bromination or radical-based transformations?
- Insight : The cyclopropane ring adjacent to the epoxide in bicyclo[4.1.0]hept-3-ene derivatives induces strain, directing regioselectivity. For example, N-bromosuccinimide (NBS) bromination favors allylic positions due to radical stabilization by the cyclopropyl group . Kinetic studies using bicyclo analogs show rate enhancements of 2–3× compared to non-strained alkenes .
Q. What are the thermal decomposition pathways of this compound, and how do substituents affect stability?
- Findings : At >185°C, thermal decomposition yields cyclohexylidene derivatives (e.g., 7-cyclohexylidenebicyclo[4.1.0]hept-3-ene) via retro-Diels-Alder pathways. Isomerization to norcaradiene intermediates is observed in derivatives with methyl groups at C3 . Thermogravimetric analysis (TGA) coupled with GC-MS is recommended for pathway elucidation.
Q. How can computational methods (e.g., DFT) predict reactivity or stereochemical outcomes?
- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for epoxide ring-opening or cyclopropane strain energy. For example, the activation energy for epoxide hydrolysis in 7-oxabicyclo derivatives is ~25 kcal/mol . Molecular dynamics simulations assess conformational flexibility, critical for drug design applications .
Q. What in vitro or in vivo models are suitable for evaluating its reported biological activities?
- Methods :
- Analgesic Activity : Tail-flick test in rodents (ED₅₀ quantification) .
- Anticoccidial Activity : Oocyst count reduction in poultry infected with Eimeria spp. .
- Cytotoxicity : MTT assays using human hepatoma (HepG2) cells to assess IC₅₀ values.
Q. How can contradictory spectral data (e.g., NMR shifts) arising from stereoisomerism be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
